molecular formula C6H3Cl2N3 B2632961 2-Azido-1,4-dichlorobenzene CAS No. 75458-15-0

2-Azido-1,4-dichlorobenzene

Cat. No.: B2632961
CAS No.: 75458-15-0
M. Wt: 188.01
InChI Key: PBOIWTSGFKZKGK-UHFFFAOYSA-N
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Description

Significance of Dihalosubstituted Azido (B1232118) Compounds in Advanced Synthetic Strategies

The presence of two halogen atoms on the aromatic ring of an azido compound, as seen in 2-Azido-1,4-dichlorobenzene, is of considerable synthetic importance. Halogens act as electron-withdrawing groups, which influences the electronic properties and reactivity of both the aromatic ring and the azido moiety. This electron-poor nature of the aryl azide (B81097) can be advantageous in certain reactions, such as the Staudinger reaction. rsc.org

Furthermore, the halogen substituents provide synthetic handles for further molecular elaboration. They can be replaced through nucleophilic aromatic substitution (SₙAr) reactions, a common method for introducing other functional groups. uni-muenchen.de This pathway is often used in the synthesis of aryl azides themselves, where a dihalonitrobenzene precursor reacts with sodium azide. The halogens also serve as reactive sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the formation of carbon-carbon bonds and the construction of complex, extended π-systems. acs.org The strategic placement of two halogens offers the potential for sequential or differential functionalization, adding a layer of control in multi-step syntheses. This dual functionality—modulating reactivity and providing sites for further modification—makes dihalosubstituted azido compounds powerful and versatile building blocks in advanced synthetic strategies. acs.org

Properties

IUPAC Name

2-azido-1,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOIWTSGFKZKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azido 1,4 Dichlorobenzene

Precursor Synthesis and Halogenation Routes to Key Intermediates

The most common and critical precursor for the synthesis of 2-azido-1,4-dichlorobenzene is 2,5-dichloroaniline (B50420). wikipedia.org The typical starting material for preparing this intermediate is 1,4-dichlorobenzene (B42874). wikipedia.orgcanada.catpsgc-pwgsc.gc.ca

A primary synthetic route involves the nitration of 1,4-dichlorobenzene to introduce a nitro group, yielding 1,4-dichloro-2-nitrobenzene (B41259). This electrophilic aromatic substitution is generally carried out using a mixture of nitric acid and sulfuric acid. The subsequent step is the reduction of the nitro group in 1,4-dichloro-2-nitrobenzene to form 2,5-dichloroaniline. wikipedia.org This reduction can be accomplished through methods like catalytic hydrogenation or by using chemical reducing agents such as sodium hydrogen sulfide (B99878) or tin(II) chloride. prepchem.com

While direct halogenation of aniline (B41778) or its derivatives is a possible route to halogenated anilines, controlling the regioselectivity can be difficult. Therefore, the nitration of 1,4-dichlorobenzene followed by reduction is often the preferred method for producing 2,5-dichloroaniline with the correct substitution pattern.

Table 1: Key Intermediates and Synthetic Routes

IntermediateStarting MaterialKey Reaction Type
1,4-dichloro-2-nitrobenzene1,4-dichlorobenzeneNitration
2,5-dichloroaniline1,4-dichloro-2-nitrobenzeneReduction

Azidation Strategies: Nucleophilic Aromatic Substitution and Diazotization-Azidation Pathways

The introduction of the azido (B1232118) group to form this compound is predominantly achieved through the diazotization of 2,5-dichloroaniline, followed by a reaction with an azide (B81097) salt. wikipedia.orgcam.ac.ukprepchem.comgoogle.com

This two-step process begins with the conversion of the primary aromatic amine, 2,5-dichloroaniline, into a diazonium salt. This is typically performed in an acidic solution, such as hydrochloric or sulfuric acid, at a low temperature (0–5 °C) using a diazotizing agent like sodium nitrite. prepchem.comgoogle.comgoogle.com The resulting 2,5-dichlorobenzenediazonium (B92701) salt is a reactive intermediate.

In the second step, this diazonium salt is treated with a source of azide ions, commonly sodium azide. wikipedia.orgprepchem.com The azide ion displaces the nitrogen gas from the diazonium salt, yielding this compound.

The efficiency of the azido group introduction is highly dependent on the reaction conditions. wikipedia.orgprepchem.com Maintaining a low temperature, typically between 0 and 5 °C, during the diazotization step is crucial to prevent the decomposition of the unstable diazonium salt. prepchem.com

The concentration of the acid and the rate of addition of the diazotizing agent must be carefully controlled to optimize the reaction. Following diazotization, the slow addition of the azide source to the cold diazonium salt solution is necessary to manage the exothermic nature of the reaction and ensure a good yield. prepchem.com

The regioselectivity of the final product is determined by the substitution pattern of the starting aniline. wikipedia.org Since the synthesis starts with 2,5-dichloroaniline, the amino group is converted to an azido group at the same position, directly leading to the desired this compound isomer. The regiochemistry is therefore established during the synthesis of the 2,5-dichloroaniline precursor.

Purification Techniques for Synthetic Intermediates and Final Compound

Purification of the intermediates and the final product is essential for obtaining high-purity this compound. Recrystallization is a common method for purifying solid intermediates like 2,5-dichloroaniline, often using solvents such as aqueous ethanol. researchgate.net

Column chromatography is frequently employed for the purification of the final this compound. ucsb.edu This technique separates the product from byproducts and unreacted starting materials. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of hexanes and ethyl acetate) is critical for effective separation. The purity of the collected fractions is often monitored by thin-layer chromatography.

Table 2: Purification Techniques

CompoundPurification Method
2,5-dichloroanilineRecrystallization
This compoundColumn Chromatography

Reactivity and Mechanistic Investigations of 2 Azido 1,4 Dichlorobenzene

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide (B81097) functional group of 2-Azido-1,4-dichlorobenzene is a key participant in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.org This class of reactions is prized for its high efficiency, broad scope, and the formation of stable heterocyclic products. organic-chemistry.orgtcichemicals.com The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires high temperatures and often results in a mixture of regioisomers. organic-chemistry.orgnih.gov However, catalyzed and strain-promoted variants have been developed to overcome these limitations, offering high yields and specificity under mild conditions. organic-chemistry.orgglenresearch.com For this compound, the most relevant of these are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used ligation reaction that unites azides, such as this compound, with terminal alkynes to form 1,2,3-triazole rings. glenresearch.com This reaction proceeds under mild conditions, often in aqueous systems, and with a rate acceleration of up to 10⁷ compared to the uncatalyzed thermal process. organic-chemistry.orgbeilstein-journals.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent, most commonly sodium ascorbate. nih.govwikipedia.org The presence of the copper catalyst fundamentally alters the reaction mechanism from a concerted cycloaddition to a stepwise process. nih.govnih.gov

The CuAAC reaction exhibits a broad substrate scope, but it is primarily effective for terminal alkynes. nih.gov The reaction of internal alkynes is a significant challenge and a known limitation of the standard CuAAC protocol. mdpi.comrsc.org The electron-withdrawing nature of the two chlorine atoms on the this compound ring can influence the reactivity of the azide. While electron-withdrawing groups on an aryl azide can reduce its electrophilicity and slow the rate of cycloaddition, they can also enhance the regioselectivity of the reaction.

Further limitations can arise from the catalyst system and steric hindrance. The Cu(I) catalyst can be unstable and prone to oxidation, sometimes requiring stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) to maintain catalytic activity and prevent side reactions, such as DNA damage in biological applications. glenresearch.comnih.gov Steric effects can also limit the efficiency of the conjugation, especially when ligating large molecules like polymers to a substrate. researchgate.net

FactorScopeLimitations
Alkyne Substrate Highly efficient with a wide variety of terminal alkynes. nih.govGenerally unreactive with internal alkynes. mdpi.comrsc.org
Azide Electronics Tolerates a broad range of functional groups on the azide. organic-chemistry.orgElectron-withdrawing groups (like the chloro groups on this compound) can decrease the reaction rate.
Steric Hindrance Effective for small molecule synthesis.Reaction efficiency can be significantly reduced when conjugating large or sterically hindered substrates, such as polymers. researchgate.net
Catalyst System Simple and readily available catalysts (e.g., CuSO₄/sodium ascorbate). nih.govThe Cu(I) catalyst can be toxic in biological systems and may require stabilizing ligands to prevent oxidation and side reactions. nih.govnih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. organic-chemistry.org Unlike the thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-disubstituted triazoles, the copper-catalyzed process yields the 1,4-disubstituted regioisomer exclusively. organic-chemistry.orgnih.govwikipedia.org This high regioselectivity is a direct consequence of the stepwise mechanism involving copper-acetylide intermediates. nih.govnih.gov Quantum mechanical studies suggest that the pre-reactive complexation of the azide's nitrogen and the copper of the copper-acetylide orients the substrates for the specific formation of the 1,4-adduct. nih.govresearchgate.net The resulting 1,2,3-triazole ring is a highly stable heterocycle, inert to many common reaction conditions. nih.gov

Regarding stereoselectivity, the core CuAAC reaction does not typically create new stereogenic centers, as the azide and alkyne precursors are linear and the resulting triazole ring is planar. nih.gov Therefore, stereoselectivity is not a factor unless a chiral center is already present in one of the substrates. However, enantioselective CuAAC reactions have been developed, for instance, through the dynamic kinetic resolution of a racemic substrate using a chiral copper-ligand complex, which can generate α-chiral triazoles with high enantiomeric excess. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a catalyst-free alternative to CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a vital tool, particularly in bioconjugation where the toxicity of a copper catalyst is a concern. nih.govpcbiochemres.com This reaction leverages the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, to accelerate the [3+2] cycloaddition with an azide. magtech.com.cniris-biotech.de The release of this strain provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at room temperature without any metal catalyst. pcbiochemres.commagtech.com.cn

The reactivity in SPAAC is dictated by the structure of the strained alkyne. Various cyclooctyne derivatives have been developed to tune reactivity and stability. magtech.com.cn Highly strained cyclooctynes such as bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) react readily with azides. nih.gov In contrast, less strained cyclooctynes may show little to no reaction under similar conditions. nih.gov The introduction of electron-withdrawing groups or fused aromatic rings into the cyclooctyne framework can further increase the ring strain and enhance reaction rates. researchgate.netnih.govbeilstein-journals.org For example, the oxidation of the alcohol in 4-dibenzocyclooctynol (DIBO) to a ketone was shown to increase the rate of the SPAAC reaction. nih.gov While highly reactive, some strained alkynes can suffer from limited stability or engage in side reactions, which is a key consideration in their application. iris-biotech.de

The kinetics of SPAAC are governed by the release of ring strain in the cycloalkyne, which lowers the activation energy of the cycloaddition. nih.govmagtech.com.cn The reaction follows second-order kinetics, and the rate is dependent on the specific structures of both the azide and the strained alkyne. nih.gov Studies have shown that electronic modulations, such as the incorporation of fluorine atoms in the cyclooctyne, and increased local strain can significantly affect reactivity. nih.gov The electronic nature of the azide is also crucial; azides with electron-donating groups tend to react faster in SPAAC reactions. rsc.org Reaction conditions such as pH, temperature, and buffer composition can also have a significant impact on the reaction kinetics. rsc.org For instance, one study found that SPAAC reactions were generally faster at higher pH values and that the choice of buffer could significantly alter the rate constant. rsc.org

Strained AlkyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
Azadibenzocyclooctyne (ADIBO)Ruthenium(II)-azido complex6.9 x 10⁻²Room Temperature
Azadibenzocyclooctyne (ADIBO)Benzyl azide4.0 x 10⁻¹Room Temperature
Sulfo-DBCO-amine3-azido-L-alanine0.32 - 1.2225-37°C, various buffers (pH 5-10)
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.77 - 0.9725-37°C, various buffers (pH 5-10)

This table presents a selection of reported kinetic data to illustrate the range of SPAAC reaction rates. Data sourced from multiple studies. nih.govrsc.org

Other Cycloaddition Pathways (e.g., with Alkenes, Nitriles)

Beyond the well-known azide-alkyne cycloadditions, the azido (B1232118) group in this compound serves as a 1,3-dipole, enabling it to participate in [3+2] cycloaddition reactions with other unsaturated partners like alkenes and nitriles.

Cycloaddition with Alkenes: The reaction of aryl azides with alkenes can lead to the formation of triazoline rings. While specific studies on this compound with alkenes are not extensively detailed in the searched literature, the general reactivity pattern of aryl azides suggests this pathway is plausible. These reactions can be influenced by the electronic nature of the alkene. The process often involves the formation of an unstable triazoline intermediate which may then undergo further reactions, such as nitrogen extrusion to form aziridines or other rearrangement products. purdue.edunih.gov

Thermolytic and Photolytic Transformations of the Azido Group

The azido group of this compound is susceptible to decomposition upon heating (thermolysis) or exposure to light (photolysis), leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive intermediate. wikipedia.orgamazonaws.com

Thermolysis of aryl azides is a common method for generating these intermediates. worktribe.com The decomposition temperature can be influenced by the solvent and the presence of other functional groups on the aromatic ring. sciforum.net For instance, studies on similar azido compounds show that decomposition temperatures can be significantly lowered in solution compared to the solid state. sciforum.net Photolysis, often carried out using UV light, provides an alternative, often cleaner, method for generating the reactive species at lower temperatures. worktribe.comresearchgate.net Both methods result in the formation of a nitrene, a nitrogen analog of a carbene. wikipedia.org

Generation and Reactivity of Aryl Nitrenes from this compound

The primary reactive intermediate generated from the thermolysis or photolysis of this compound is 2,5-dichlorophenyl nitrene. wikipedia.org Aryl nitrenes are highly electrophilic species due to the nitrogen atom having only a sextet of electrons. wikipedia.orgpurdue.edu Their high reactivity leads to a propensity for rearrangement reactions and the formation of polymeric materials, though they can be trapped to form useful products. purdue.edupurdue.edu

The reactivity of the generated nitrene is dictated by its electronic spin state, which can be either a singlet (spin-paired electrons) or a triplet (unpaired electrons). The singlet nitrene is typically involved in concerted reactions, while the triplet state behaves like a diradical. amazonaws.com

Intramolecular Cyclization Pathways (e.g., to Aziridines, Indoles)

Once formed, the 2,5-dichlorophenyl nitrene can undergo various intramolecular reactions. However, the specific pathways available depend on the molecular structure.

Cyclization to Fused Heterocycles: In aryl nitrenes with an ortho-substituent, intramolecular cyclization is a common and synthetically useful reaction. For example, the photolysis or pyrolysis of 2-azidobiphenyls is a well-known method for synthesizing carbazoles. nsc.ru In the case of this compound, there is no ortho-substituent available for such cyclization.

Ring Expansion: A characteristic reaction of phenyl nitrenes is the expansion of the benzene (B151609) ring to form a seven-membered dehydroazepine. This intermediate can then be trapped by nucleophiles. For example, photolysis of aryl azides in the presence of alcohols can yield 2-alkoxy-3H-azepines. worktribe.comrsc.org

Intramolecular C-H Insertion: While less common for aromatic C-H bonds, intramolecular insertion of the nitrene into a C-H bond of an appropriately positioned side chain is a known reaction pathway for other aryl nitrenes. psu.eduscispace.com For 2,5-dichlorophenyl nitrene itself, this pathway is not directly applicable without a suitable side chain.

Intermolecular Insertion and Addition Reactions

In the presence of other molecules, the highly reactive 2,5-dichlorophenyl nitrene can participate in intermolecular reactions.

C-H Bond Insertion/Amination: Aryl nitrenes can insert into the C-H bonds of other molecules, such as solvents or added substrates. This reaction, often referred to as C-H amination, can be a powerful tool for C-N bond formation. scispace.comnih.gov The efficiency and selectivity of this process can be low with free nitrenes but can be significantly improved by using transition metal catalysts which form metal-nitrene intermediates. scispace.comnih.gov

Addition to Alkenes (Aziridination): The addition of a nitrene to the double bond of an alkene is analogous to the cyclopropanation reaction of carbenes and results in the formation of an aziridine (B145994) ring. This is a key reaction for synthesizing these important nitrogen-containing heterocycles. purdue.edupurdue.edu

Dimerization: In the absence of effective trapping agents, aryl nitrenes can dimerize to form azo compounds. For 2,5-dichlorophenyl nitrene, this would lead to the formation of 2,2',5,5'-tetrachloroazobenzene.

Influence of Halogen Substituents on Nitrene Reactivity and Spin State

The two chlorine atoms on the aromatic ring of 2,5-dichlorophenyl nitrene have a significant impact on its properties.

Electronic Effects: Halogens are electron-withdrawing through the inductive effect but are weak π-donors through resonance. This electronic influence affects the electrophilicity of the nitrene. Generally, electron-withdrawing groups increase the electrophilicity of the nitrene, making it more reactive towards nucleophiles. nih.gov

Spin State: The energy gap between the singlet and triplet states of an aryl nitrene (the singlet-triplet splitting) is influenced by substituents. amazonaws.comnih.gov While phenylnitrene itself has a triplet ground state, substituents can alter the relative energies. Electron-withdrawing groups, like chlorine, are generally expected to stabilize the singlet state relative to the triplet state. However, the ground state of most substituted phenylnitrenes remains a triplet. nih.gov The spin state is crucial as it dictates the reaction mechanism; singlet nitrenes often react stereospecifically in a single step, whereas triplet nitrenes react in a stepwise, radical-like manner. amazonaws.com

Steric Effects: The chlorine atom at the ortho position (C2) relative to the nitrene can sterically hinder certain reaction pathways, such as intramolecular cyclization or intermolecular reactions involving the nitrene center. nsc.ru

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the directing and activating/deactivating effects of the three substituents.

Electrophilic Aromatic Substitution (EAS):

Directing Effects: The azido group (-N₃) is considered an ortho-, para-directing group. purdue.edu The chloro groups (-Cl) are also ortho-, para-directing. minia.edu.eg In this compound, the positions are C1-Cl, C2-N₃, and C4-Cl. An incoming electrophile would be directed to the positions ortho and para to each substituent. The C5 position is ortho to the C4-Cl and meta to the C2-N₃ and C1-Cl. The C3 position is ortho to both the C2-N₃ and C4-Cl groups. The C6 position is ortho to the C1-Cl and meta to the other two. The directing effects are therefore complex and potentially conflicting.

Activating/Deactivating Effects: Both the azido and chloro groups are deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene itself. purdue.eduminia.edu.eg The strong deactivating nature of the two chlorine atoms likely dominates, making electrophilic substitution on this ring challenging and requiring harsh reaction conditions. msu.edu

Nucleophilic Aromatic Substitution (SNA_r):

Aromatic rings substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (like chloride). acs.orgmdpi.com The presence of two chlorine atoms and the inductively withdrawing azido group makes the ring electron-deficient and thus more activated towards nucleophilic attack. A nucleophile could potentially displace one of the chlorine atoms, particularly the one at C1 or C4. The reaction is generally favored when the leaving group is ortho or para to a strong electron-withdrawing group. In this molecule, the C1-Cl is ortho to the azido group, and the C4-Cl is meta to it, suggesting the C1 position might be more susceptible to substitution. Such reactions often require high temperatures and polar aprotic solvents.

Substituent Effects of Azido and Chloro Groups on Aromatic Reactivity

The reactivity of the benzene ring in this compound is governed by the electronic properties of the azido (-N₃) and chloro (-Cl) substituents. Both groups influence the electron density of the aromatic system through inductive and resonance effects, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

Azido Group: The azido group's electronic influence is more complex and can be described as "chameleonic". acs.orgnih.gov It acts primarily as an inductively withdrawing group. nih.govpurdue.edu However, its resonance effect can be either donating or withdrawing depending on the electronic demands of the reaction. acs.orgpurdue.edu Studies on azidophenols have shown that the azido group is inductively withdrawing with negligible resonance contribution. acs.orgnih.govpurdue.edu In contrast, with other systems like substituted benzoic acids, it can act as a strong π-donor. acs.orgnih.gov The presence of multiple electron-withdrawing groups, like the two chlorine atoms in this compound, generally decreases the reactivity of the azide group itself. chinesechemsoc.orgresearchgate.net

The combined effect of two chloro atoms and one azido group renders the aromatic ring of this compound significantly electron-deficient and thus highly deactivated towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr).

Potential for Further Functionalization of the Dichlorobenzene Moiety

The electron-deficient nature of the dichlorobenzene ring in this compound opens avenues for its further functionalization, primarily through nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing azido group, in addition to the two chloro groups, activates the aromatic ring towards attack by nucleophiles. SNAr reactions are a key method for functionalizing such electron-poor arenes. science.gov In principle, one or both of the chlorine atoms could be displaced by a variety of nucleophiles. The rate of these reactions is often dependent on the strength of the nucleophile and the reaction conditions. For instance, reactions with nucleophiles like azide ions (N₃⁻) or thiocyanate (B1210189) ions (SCN⁻) on activated halogenoarenes have been studied, showing that the reaction rate is influenced by the leaving group and the nucleophile's polarizability. rsc.org While direct SNAr on this compound is not extensively documented, analogous systems suggest that displacement of the chlorine atoms is feasible under forcing conditions, such as high temperatures in polar aprotic solvents like DMSO.

Cross-Coupling Reactions: While less favored due to the electron-deficient nature of the ring, palladium-catalyzed cross-coupling reactions could potentially be employed for functionalization. However, the efficiency of such reactions on highly chlorinated and azido-substituted benzenes might be limited.

The primary route for modifying the dichlorobenzene portion of the molecule remains the SNAr pathway, offering a handle to introduce new functional groups and build more complex molecular architectures.

Metal-Catalyzed Transformations (Beyond Click Chemistry)

While the azide group is well-known for its participation in copper-catalyzed "click" chemistry, it also engages in a variety of other metal-catalyzed transformations, particularly with ruthenium. These reactions often proceed through reactive nitrene intermediates.

Ruthenium-Catalyzed Reactions and Intermediates

Ruthenium complexes are effective catalysts for various transformations of aryl azides that go beyond simple cycloadditions. chesci.com These reactions often involve the formation of a ruthenium-nitrene (or imido) intermediate. acs.orgacs.org

Intramolecular C-H Amination: Ruthenium catalysts, such as RuCl₃, can promote intramolecular C-H amination reactions of aryl azides to form nitrogen-containing heterocycles like carbazoles and indoles. acs.org The reaction is believed to proceed via the formation of a ruthenium imido complex, which then undergoes C-H insertion. acs.orgrsc.orguni-marburg.de For a molecule like this compound, this type of reaction would require an appropriately positioned C-H bond on a tethered substituent for cyclization to occur.

Intermolecular Amination: Ruthenium porphyrin complexes have been shown to catalyze the amination of C-H bonds using aryl azides as the nitrogen source, producing benzylic amines with high efficiency. worldscientific.com This methodology is atom-efficient as it generates only molecular nitrogen as a byproduct. worldscientific.com Ruthenium-catalyzed direct C-H amidation of arenes using sulfonyl azides has also been reported. ibs.re.kr

Formation of Carbolines: Ruthenium(III) chloride catalyzes the stereoselective formation of γ-carbolines from 3-pyridyl substituted aryl azides. nih.gov This transformation highlights the utility of ruthenium in facilitating complex C-N bond formations. nih.gov

The key intermediate in many of these ruthenium-catalyzed reactions is a ruthenium-nitrene species. acs.orgresearchgate.net The azide reacts with the ruthenium complex, releasing dinitrogen (N₂) and forming a transient, highly reactive nitrene that is stabilized by the metal center before engaging in subsequent bond-forming steps. acs.orgresearchgate.net

Reactions with Lewis Acids

Aryl azides can be activated by Lewis acids, leading to the loss of nitrogen and the formation of reactive intermediates, which can then undergo further reactions. journament.compsu.edu

Formation of Nitrenium Ions and Arylamines: Strong Lewis acids like aluminum chloride (AlCl₃) react with aryl azides to facilitate the loss of N₂. journament.compsu.edu This process can lead to the formation of arylnitrenium ion intermediates or AlCl₃-complexed arylnitrenes. journament.comunibo.it These electrophilic species can then undergo intramolecular aromatic substitution to form fused nitrogen heterocycles or can be reduced to form arylamines. journament.compsu.edu The reaction of aryl azides with AlCl₃ can be vigorous and may lead to the formation of polymeric materials alongside the desired products. nih.gov

Formation of Aziridines: In the presence of alkenes, the reaction of aryl azides with aluminum trichloride (B1173362) can lead to the formation of aziridines. rsc.org The reaction is proposed to proceed through an aziridinium-AlCl₃ complex formed from an initial azide-AlCl₃ complex. rsc.org

The interaction of this compound with a Lewis acid would likely follow these general pathways. The Lewis acid would coordinate to the azide group, promoting the elimination of nitrogen gas and generating a highly reactive dichlorophenylnitrene or a related nitrenium ion intermediate. This intermediate could then be trapped by other reagents in the mixture or undergo other transformations.

Table of Interactive Data

Below is a summary of the types of reactions discussed for this compound and related aryl azides.

Section Reaction Type Key Reagents/Catalysts Primary Outcome/Intermediate Ref.
3.3.1Electrophilic Aromatic SubstitutionElectrophileDeactivated ring, ortho/para direction from Cl pressbooks.pub
3.3.2Nucleophilic Aromatic SubstitutionNucleophile (e.g., N₃⁻)Substitution of Cl atoms science.govrsc.org
3.4.1Intramolecular C-H AminationRuthenium complexes (e.g., RuCl₃)Ruthenium-nitrene intermediate, heterocycle formation acs.org
3.4.1Intermolecular C-H AminationRuthenium porphyrinsC-H amination, formation of secondary amines worldscientific.com
3.4.2Reaction with Lewis AcidsAlCl₃, other strong Lewis acidsArylnitrenium ion intermediate, arylamines, heterocycles journament.compsu.eduunibo.it
3.4.2AziridinationAlCl₃, alkeneAziridine formation via complexed intermediate rsc.org

Applications of 2 Azido 1,4 Dichlorobenzene As a Building Block in Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.orgclockss.orgresearchgate.net 2-Azido-1,4-dichlorobenzene serves as a valuable precursor for the synthesis of various heterocyclic systems.

Triazoles and Tetrazoles

The azide (B81097) functional group in this compound is a key reactive site for the construction of triazole and tetrazole rings.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding triazole. This methodology is characterized by its mild reaction conditions, high yields, and broad substrate scope. frontiersin.orgnih.gov

Reactant 1Reactant 2CatalystProductRef.
This compoundTerminal AlkyneCopper(I)1-(2,5-dichlorophenyl)-4-substituted-1H-1,2,3-triazole nih.gov

Tetrazoles: Tetrazoles can be synthesized from this compound through [3+2] cycloaddition reactions with nitriles. nih.govorganic-chemistry.org This transformation is often facilitated by a catalyst, such as zinc salts, and can proceed under aqueous conditions. organic-chemistry.org The resulting 5-substituted-1-(2,5-dichlorophenyl)-1H-tetrazoles are valuable compounds in medicinal chemistry. beilstein-journals.orgorganic-chemistry.org

Reactant 1Reactant 2CatalystProductRef.
This compoundNitrileZinc Salt5-substituted-1-(2,5-dichlorophenyl)-1H-tetrazole organic-chemistry.org

Indoles and Other Fused Nitrogen Heterocycles

The reactivity of the azide group in this compound can be harnessed for the synthesis of more complex heterocyclic systems like indoles. One established method involves the thermal or photochemical decomposition of the azide to generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion or cyclization with a suitably positioned group to form the indole (B1671886) ring.

Furthermore, this compound can participate in transition-metal-catalyzed reactions to construct fused nitrogen heterocycles. organic-chemistry.org For instance, palladium-catalyzed intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of various benzo-fused nitrogen-containing ring systems.

Functionalization of Polymeric and Material Architectures

The azide group in this compound provides a powerful tool for the modification and functionalization of polymers and other materials. wiley.comresearchgate.net This is primarily achieved through azide-based "click" chemistry reactions.

Grafting Strategies via Azide-Based Chemistry

"Grafting-to" and "grafting-from" are two common strategies for modifying polymer surfaces and bulk properties. Azide-alkyne cycloaddition is a highly effective method for "grafting-to," where pre-formed polymer chains with terminal alkyne groups are attached to a surface functionalized with this compound. mdpi.com This approach allows for precise control over the grafting density and the nature of the grafted polymer.

Grafting MethodDescriptionKey Reaction
Grafting-toAttachment of pre-formed polymer chains to a surface.Azide-alkyne cycloaddition
Grafting-fromPolymerization initiated from a surface-bound initiator.Not directly applicable with this compound

Incorporation into Advanced Functional Materials

This compound can be incorporated as a monomer or a cross-linking agent in the synthesis of advanced functional materials. idu.ac.idwiley-vch.de The azide group can be used to introduce specific functionalities or to create cross-linked networks within the material. For example, polymers containing the 2-azido-1,4-dichlorobenzyl moiety can be cross-linked by thermal or photochemical activation of the azide group, leading to materials with enhanced thermal stability and mechanical properties.

Development of Chemical Probes and Tags (Synthetic Aspects)

Chemical probes are small molecules used to study biological processes. nih.gov The azide group in this compound makes it a valuable component in the synthesis of such probes. The azide serves as a "bioorthogonal" handle, meaning it is chemically inert in biological systems but can be selectively reacted with a specific partner, typically an alkyne-containing molecule, through click chemistry. mdpi.com

This allows for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, to the probe. For example, a bioactive molecule can be functionalized with this compound. After this probe interacts with its biological target, an alkyne-functionalized reporter molecule can be introduced and will selectively "click" onto the azide, allowing for visualization or isolation of the target.

Probe ComponentFunctionKey Feature
Bioactive MoleculeInteracts with the biological target.Target specificity
This compoundProvides a bioorthogonal handle.Azide group
Reporter MoleculeAllows for detection or isolation.e.g., Fluorescent dye, affinity tag

Synthesis of Bifunctional Linkers

Bifunctional linkers are molecules that contain at least two reactive functional groups, allowing them to covalently connect two different molecules or moieties. In principle, this compound is well-suited for this role. The azide group can serve as one connection point, readily reacting with alkynes in copper-catalyzed or strain-promoted "click chemistry" to form a stable triazole linkage, or with phosphines via the Staudinger ligation to form an aza-ylide. tmd.ac.jpscripps.edu

The chlorine atoms on the phenyl ring provide a secondary site for modification. These atoms can be substituted by nucleophiles, such as thiols, amines, or alcohols, through nucleophilic aromatic substitution. This dual reactivity would allow for the sequential or orthogonal attachment of different molecular entities. For example, one of the chlorine atoms could be replaced with a thiol-containing molecule, while the azide group remains available for a subsequent click reaction with an alkyne-modified biomolecule. This approach would result in a hetero-bifunctional linker capable of bridging two distinct chemical species. While the chemistry of similar compounds like 2,6-dichlorophenyl azide has been explored for bioconjugation, specific examples detailing the synthesis of bifunctional linkers derived directly from this compound are not extensively documented in readily available literature. tmd.ac.jprsc.org

Table 1: Potential Reactions for Bifunctional Linker Synthesis

Functional Group Reaction Type Reacts With Resulting Linkage
Azide (-N₃) Azide-Alkyne Cycloaddition Alkyne Triazole
Azide (-N₃) Staudinger Ligation Triarylphosphine Aza-ylide / Amide
Chlorine (-Cl) Nucleophilic Aromatic Substitution (SNAr) Thiol, Amine, Alcohol Thioether, Amine, Ether

Derivatization for Spectroscopic Labeling

Spectroscopic labels, such as fluorescent probes, are essential tools in bio-imaging and analytical chemistry. They are often constructed by covalently attaching a reporter molecule (fluorophore) to a reactive handle that can bind to a target. Aryl azides are frequently used as photoactivatable probes. nih.gov Upon irradiation with UV light, they can release nitrogen gas to generate a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling.

Theoretically, this compound could be derivatized into a spectroscopic label. One of its chlorine atoms could be substituted with a fluorophore via an SNAr reaction. The resulting molecule would be a fluorescent aryl azide. This probe could then be introduced into a biological system where the azide group could be used to covalently attach the fluorophore to a target molecule, either through photoactivation or by click chemistry if the target possesses an alkyne handle. The electron-withdrawing nature of the chlorine atoms on the phenyl ring can influence the photophysical properties of the attached fluorophore and the reactivity of the azide group. However, specific, detailed research findings on the synthesis of spectroscopic labels starting from this compound are not prominent in the scientific literature. General methods for creating azide-containing fluorescent dyes are well-established, providing a framework for how such a synthesis could be approached. jenabioscience.com

Table 2: Components of a Potential Spectroscopic Probe

Component Function Derived From
2,5-Dichlorophenyl Core Scaffold, influences electronic properties This compound
Azide Group Reactive handle for target attachment (e.g., click chemistry, photoaffinity labeling) This compound
Fluorophore Reporter group for spectroscopic detection Attached via substitution of a chlorine atom

Spectroscopic and Advanced Analytical Techniques for Elucidating the Structure and Reactivity of 2 Azido 1,4 Dichlorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-azido-1,4-dichlorobenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the molecular framework, aiding in the unambiguous assignment of structures to reaction intermediates and final products.

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental for characterizing the aromatic core of this compound and its derivatives. The chemical shifts, signal multiplicities, and coupling constants in these spectra offer a wealth of structural information.

For the parent compound, this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent protons on the benzene (B151609) ring. Due to the asymmetry of the molecule, each proton resides in a unique chemical environment. Similarly, the ¹³C NMR spectrum would display six signals for the six aromatic carbons, as they are all chemically non-equivalent. The number of signals in both ¹H and ¹³C NMR spectra can be a clear indicator of the substitution pattern on the benzene ring. For instance, the highly symmetric 1,4-dichlorobenzene (B42874) shows only one signal in its ¹H NMR spectrum and two signals in its ¹³C NMR spectrum. spectrabase.comchemicalbook.com

The introduction of the azido (B1232118) group and the presence of two chlorine atoms significantly influence the chemical shifts. The electronegative chlorine atoms and the azido group will deshield the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds like 1,4-dichlorobenzene and 2,5-dichloroaniline (B50420), are presented in the table below. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-Cl-~132
C2-N₃-~140
C3-H~7.3~120
C4-Cl-~130
C5-H~7.1~131
C6-H~7.4~133

Note: These are estimated values and can vary based on the solvent and experimental conditions.

In the study of reactions involving this compound, such as cycloadditions, NMR is crucial for identifying the structure of the resulting products, like triazoles. The formation of a new heterocyclic ring leads to significant changes in the chemical shifts of the aromatic protons and carbons, as well as the appearance of new signals corresponding to the triazole ring. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique that provides direct information about the nitrogen atoms in the azido group and any nitrogen-containing products. acs.org The azide (B81097) group (–N=N⁺=N⁻) has three distinct nitrogen atoms, often labeled α, β, and γ, starting from the point of attachment to the aromatic ring. Each of these nitrogens will have a characteristic chemical shift in the ¹⁵N NMR spectrum. nih.gov

Studies on phenyl azides have shown that the chemical shifts of the three nitrogen atoms are well-separated, allowing for their unambiguous assignment. researchgate.net Theoretical calculations and experimental data for various azides indicate that the central nitrogen (Nβ) is significantly deshielded compared to the other two. znaturforsch.com This technique is particularly valuable for mechanistic studies, as it can track changes in the electronic environment of the nitrogen atoms during a reaction and confirm the structure of nitrogen-rich products.

Typical ¹⁵N NMR Chemical Shift Ranges for Aryl Azides

Nitrogen AtomTypical Chemical Shift Range (ppm, relative to CH₃NO₂)
Nα (attached to ring)-130 to -150
Nβ (central)-120 to -135
Nγ (terminal)-170 to -210

Note: Values are approximate and can be influenced by substituents and solvent.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons with the carbons to which they are directly attached. columbia.edu This is a highly sensitive method for assigning carbon signals based on the more easily interpretable proton spectrum. researchgate.net

Together, these 2D NMR techniques provide a detailed map of the molecular structure, allowing for complete and accurate assignment of all proton and carbon signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

IR and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying functional groups and monitoring their transformations during chemical reactions.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the asymmetric stretching of the azido group (N₃). This typically appears in the range of 2100-2160 cm⁻¹. A weaker symmetric stretching band can sometimes be observed around 1250 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. acs.org

The carbon-chlorine (C-Cl) stretching vibrations are also characteristic. In dichlorobenzenes, these bands are typically found in the fingerprint region of the spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹. chemicalbook.com The specific frequencies can help to distinguish between different isomers. Raman spectroscopy is also a valuable tool for observing these vibrations. aip.orgaip.org

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)
Azido (-N₃)Asymmetric Stretch2100 - 2160Strong
Azido (-N₃)Symmetric Stretch~1250Weak to Medium
Chloro (-Cl)C-Cl Stretch550 - 850Medium to Strong
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingC=C Stretch1400 - 1600Medium to Strong

In-situ (in the reaction mixture) IR spectroscopy is a powerful process analytical technology (PAT) for real-time monitoring of reactions involving this compound. By immersing a probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked over time.

For example, in a cycloaddition reaction, the disappearance of the strong azide asymmetric stretching peak around 2120 cm⁻¹ can be monitored to determine the rate of consumption of the starting material. Simultaneously, the appearance of new peaks corresponding to the formation of the product, such as a triazole ring, can be observed. This allows for precise determination of reaction endpoints and can provide valuable kinetic data for mechanistic studies. nih.govnih.gov This real-time analysis eliminates the need for sampling and offline analysis, leading to a better understanding and control of the reaction process. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Products

Mass spectrometry is a fundamental tool for the analysis of products derived from this compound. It provides essential information on the molecular weight of reaction products and offers insights into their structure through the analysis of fragmentation patterns. In the context of aryl azide chemistry, a primary fragmentation pathway involves the initial loss of a molecule of nitrogen (N₂), a characteristic feature that signals the presence of the original azide functionality. For substituted chlorophenyl azides, other fragmentation patterns can include the loss of the halogen substituent. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of reaction products. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 0.001 atomic mass units), HRMS allows for the calculation of a unique elemental formula for a given ion. This capability is invaluable for distinguishing between different products that may have the same nominal mass but different chemical formulas.

For instance, in the reaction of the 2,5-dichlorophenylnitrene (generated from this compound) with a trapping agent, HRMS can confirm the exact mass of the resulting adduct, thereby verifying its elemental composition and confirming a successful reaction.

Table 1: Hypothetical HRMS Data for a Trapped Nitrene Product This interactive table illustrates how HRMS data can confirm the identity of a theoretical product formed by trapping 2,5-dichlorophenylnitrene with cyclohexene.

PropertyValue
Precursor Compound This compound
Reaction Photolysis and trapping with Cyclohexene
Expected Product 7-(2,5-dichlorophenyl)-7-azabicyclo[4.1.0]heptane
Molecular Formula C₁₂H₁₃Cl₂N
Calculated Exact Mass 241.0425
Observed m/z (HRMS) 241.0421
Mass Accuracy (ppm) -1.66

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing their fragmentation within the mass spectrometer. acs.org In an MS/MS experiment, a specific "precursor ion" of interest is selected, subjected to collision-induced dissociation (CID), and the resulting "product ions" are then analyzed. acs.orgmdpi.com This process provides a fragmentation fingerprint that is characteristic of the precursor ion's structure.

For products derived from this compound, MS/MS is used to map out the fragmentation pathways, which helps in the structural elucidation of unknown products. The fragmentation patterns are heavily influenced by the nature and position of substituents on the aromatic ring. acs.org A common initial fragmentation step for unreacted aryl azides is the loss of N₂. wikipedia.org Subsequent fragmentation of the resulting radical cation or other product ions can involve cleavage of the chlorine atoms or fragmentation of the aromatic ring itself.

Table 2: Representative Fragmentation Pathways in MS/MS This interactive table shows a simplified, representative fragmentation pathway for a product derived from this compound after an initial reaction.

Precursor Ion (m/z)Collision EnergyKey Product Ions (m/z)Inferred Neutral LossStructural Implication
241.04 (C₁₂H₁₃Cl₂N⁺)Low206.01ClLoss of a chlorine atom
241.04 (C₁₂H₁₃Cl₂N⁺)Medium178.08C₂H₅NFragmentation of the aziridine (B145994) ring
241.04 (C₁₂H₁₃Cl₂N⁺)High144.98C₆H₁₀, ClMajor fragmentation of the bicyclic structure

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Common crystalline derivatives formed from aryl azides include azobenzenes (from nitrene dimerization) and carbazoles (from intramolecular cyclization of biaryl azides). nih.gov For this compound, reaction products such as 2,2',5,5'-tetrachloroazobenzene could be synthesized. X-ray analysis of such a derivative would reveal critical structural details, such as the planarity of the molecule. Studies on analogous tetra-ortho-chloro azobenzenes have shown that steric hindrance from the chlorine atoms can twist the aryl rings significantly out of the plane, affecting the molecule's electronic and physical properties. wikipedia.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitrene Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect species with unpaired electrons. nih.gov This makes it the primary and most direct method for observing triplet nitrenes, which are biradicals. researchgate.net

The photolysis of this compound in an inert, frozen matrix at cryogenic temperatures (e.g., 77 K) generates the 2,5-dichlorophenylnitrene. If this nitrene possesses a triplet ground state, it can be detected by EPR spectroscopy. nih.gov The EPR spectrum of a triplet species is characteristic, typically showing distinct transitions corresponding to the interaction of the unpaired electrons with an external magnetic field. Analysis of the spectrum provides key magnetic parameters, such as the zero-field splitting (ZFS) parameters D and E, which give information about the electronic structure and geometry of the nitrene.

UV-Visible Spectroscopy for Monitoring Photochemical Processes

UV-Visible spectroscopy is a versatile technique used to monitor the progress of photochemical reactions in solution. It works by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The photolysis of this compound can be readily followed by observing changes in its UV-Vis absorption spectrum over time.

Aryl azides typically exhibit strong absorption bands in the UV region. Upon irradiation with UV light, the azide decomposes, leading to a decrease in the intensity of its characteristic absorption peak. Concurrently, new transient absorption bands may appear, corresponding to the formation of short-lived intermediates such as the singlet nitrene. By monitoring the decay of the azide signal and the growth and decay of intermediate signals, kinetic information about the photochemical process, including the lifetimes of transient species, can be obtained.

Computational and Theoretical Chemistry Studies of 2 Azido 1,4 Dichlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure of organic molecules, including aryl azides. cuny.edu For a molecule like 2-azido-1,4-dichlorobenzene, DFT calculations can model its geometry, electron distribution, and orbital energies, which are fundamental to predicting its chemical behavior. Methods like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger are commonly employed for such analyses. cuny.edunih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govimperial.ac.uk The energies and shapes of these orbitals determine how a molecule interacts with other reagents. nih.gov

In an aryl azide (B81097) such as this compound, the HOMO and LUMO are primarily associated with the π-system of the benzene (B151609) ring and the azido (B1232118) group.

HOMO: Generally, the HOMO of an aryl azide has significant contributions from the azido group and the aromatic ring. Its energy level is indicative of the molecule's ability to act as a nucleophile or electron donor.

LUMO: The LUMO is typically a π* antibonding orbital. Its energy indicates the molecule's capacity to act as an electrophile or electron acceptor. The presence of two electron-withdrawing chlorine atoms on the benzene ring is expected to lower the energy of the LUMO, enhancing the electrophilic character of the aromatic system.

In 1,3-dipolar cycloaddition reactions, the interaction between the azide's HOMO and the dipolarophile's LUMO, and the azide's LUMO with the dipolarophile's HOMO, governs the reaction's facility. nih.gov A smaller HOMO-LUMO gap between the reacting species generally corresponds to a faster reaction rate. nih.gov For phenyl azide, computational studies have shown that while the nominal HOMO and LUMO are important, other orbitals (like HOMO-3 and LUMO+2) can also be significantly involved in the bonding interactions during cycloadditions. nih.gov

An Electrostatic Potential (ESP) map illustrates the charge distribution on a molecule's surface, providing a visual guide to its reactivity. scispace.com It is generated by calculating the electrostatic potential at various points on the electron density surface.

For this compound, an ESP map would reveal:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the terminal nitrogen atom of the azido group, indicating its nucleophilic character and suitability for coordinating with electrophiles or participating in cycloaddition reactions. researchgate.net

Positive Potential (Blue): The hydrogen atoms on the aromatic ring would exhibit positive potential. Furthermore, the area around the chlorine atoms might show regions of positive potential along the C-Cl bond axis (a "sigma-hole"), which can participate in halogen bonding.

Neutral Regions (Green): The carbon framework of the benzene ring would be comparatively neutral.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can predict spectroscopic data with a useful degree of accuracy, aiding in the characterization and identification of compounds.

For this compound, key predictable parameters include:

IR Frequencies: The most characteristic vibration for an azide is the strong, sharp asymmetric stretching band (νN₃). Computational frequency calculations can predict the wavenumber for this and other vibrations. For related dichlorophenyl azides, this peak appears around 2100-2113 cm⁻¹. The predicted spectrum can be compared to experimental data to confirm the structure.

NMR Chemical Shifts: While predicting absolute NMR chemical shifts is challenging, calculating relative shifts is highly reliable. By computing the magnetic shielding tensors for each nucleus and comparing them to a reference compound (like tetramethylsilane, TMS), a predicted NMR spectrum can be generated. This is particularly useful for assigning signals in complex spectra and confirming the substitution pattern on the aromatic ring.

The following table summarizes key spectroscopic data for this compound.

ParameterTechniquePredicted/Observed ValueComments
Azide Asymmetric Stretch IR Spectroscopy~2100-2115 cm⁻¹ (Expected)This is a highly characteristic, strong, and sharp absorption for the azide functional group, as seen in isomeric dichlorophenyl azides.
Aromatic Protons ¹H NMRδ 7.30 (d), 7.16 (d), 7.06 (dd)These are experimental values. Computational methods can reproduce the chemical shifts and coupling constants to confirm assignments.
Aromatic Carbons ¹³C NMR115-140 ppm (Expected)Specific shifts would be predicted based on the electronic environment of each carbon, influenced by the azide and chlorine substituents.

Quantum Chemical Calculations for Spin States of Reactive Intermediates

Computational and theoretical chemistry provide indispensable tools for elucidating the transient and highly reactive species generated from the decomposition of this compound. The primary reactive intermediate, 2,5-dichlorophenylnitrene, is formed upon the extrusion of molecular nitrogen. Quantum chemical calculations are crucial for understanding the electronic structure, particularly the spin states, of this nitrene, which dictates its subsequent reactivity.

The 2,5-dichlorophenylnitrene intermediate, like other aryl nitrenes, can exist in two low-lying electronic states: a singlet state and a triplet state. These states possess different electron spin configurations, which result in distinct geometries and chemical behaviors. A fundamental characteristic determined through computational methods is the singlet-triplet energy splitting (ΔE_ST), which is the energy difference between the lowest triplet and singlet states.

For most aryl nitrenes, including the parent phenylnitrene, extensive high-level quantum chemical calculations have established that the triplet state is the electronic ground state. studfile.net The singlet state is a low-lying excited state. While specific computational studies focusing exclusively on 2,5-dichlorophenylnitrene are not broadly documented in foundational literature, the principles derived from the parent phenylnitrene system are directly applicable. The presence of the two chlorine substituents on the aromatic ring is expected to modulate the precise value of the singlet-triplet gap but not to alter the fundamental nature of the triplet ground state.

Calculations for the parent phenylnitrene, using a variety of sophisticated methods such as multireference configuration interaction (MRCI), complete active space self-consistent field (CASSCF), and N-electron valence state perturbation theory (NEVPT2), have provided a detailed understanding of these spin states. nih.govaip.orgreadthedocs.io The adiabatic energy gap (the energy difference between the optimized geometries of the two states) for phenylnitrene is calculated to be approximately 15.9 kcal/mol, a value that shows good agreement with experimental findings of 15.1 ± 0.2 kcal/mol. nih.govacs.org Density Functional Theory (DFT) is also widely used, though the results can vary depending on the specific functional employed. nih.govacs.org

The characteristics of the two spin states are markedly different. The triplet state (T₀) has two unpaired electrons and behaves as a diradical, making it reactive in processes like hydrogen atom abstraction. The lowest-energy singlet state (S₁), in contrast, is a closed-shell species with a vacant p-orbital on the nitrogen atom. This electronic configuration makes the singlet state prone to intramolecular rearrangements, most notably ring expansion to form a dehydroazepine intermediate. studfile.netacs.org

The table below summarizes the key characteristics of the singlet and triplet spin states of an aryl nitrene, as determined by computational studies.

Table 1: Comparative Properties of Aryl Nitrene Spin States

Property Singlet State (S₁) Triplet State (T₀)
Spin Multiplicity 1 (all electron spins paired) 3 (two unpaired electron spins)
Electronic Nature Closed-shell, electrophilic Diradical
Relative Energy Excited State Ground State

| Typical Reactivity | Intramolecular rearrangement (e.g., ring expansion) | Intermolecular reactions (e.g., H-abstraction, addition) |

To illustrate the results obtained from quantum chemical calculations, the following table presents computed singlet-triplet energy gaps for the parent phenylnitrene using different theoretical methods.

Table 2: Calculated Adiabatic Singlet-Triplet Splitting (ΔE_ST) for Phenylnitrene

Method Basis Set Calculated ΔE_ST (kcal/mol) Reference
MRCI+Q cc-pVQZ 16.0 nih.gov
CASPT2 cc-pVTZ 17.6 nih.gov
B3LYP (DFT) cc-pVTZ 15.7 nih.gov

These computational findings are essential for building a predictive model of the reactivity of this compound, as the reaction pathway is directly influenced by the accessible spin states of the intermediate 2,5-dichlorophenylnitrene.

Emerging Research Directions and Future Perspectives for 2 Azido 1,4 Dichlorobenzene Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis and application of aryl azides. acs.org For 2-azido-1,4-dichlorobenzene, this involves developing more environmentally benign synthetic routes and reaction conditions.

Key Research Thrusts:

Safer Azidating Agents: Traditional methods for synthesizing aryl azides often involve sodium azide (B81097) in conjunction with diazonium salts, which can be hazardous. Research is exploring safer, in-situ generation of azidating agents or alternative synthetic pathways that avoid the isolation of potentially explosive intermediates. One approach involves the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), a more stable reagent for azidation. scispace.com

Aqueous and Benign Solvent Systems: A significant push in green chemistry involves replacing volatile organic compounds (VOCs) with more sustainable solvents. rsc.org The use of water or deep eutectic solvents (DES) for the synthesis of azides and their subsequent reactions, such as cycloadditions, is an active area of investigation. beilstein-journals.org Performing reactions in water can offer significant rate accelerations and simplify product isolation. rsc.org

Catalytic Processes: The move from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. acs.org This includes the development of highly efficient catalysts for the synthesis of the azide itself and for its subsequent transformations, which minimizes waste and improves atom economy.

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. These techniques are being explored for various azide-based transformations.

The following table summarizes green chemistry principles and their application to this compound chemistry.

Green Chemistry PrincipleApplication in this compound Chemistry
Prevent Waste Utilizing catalytic reactions and optimizing atom economy in cycloaddition and other transformations.
Less Hazardous Synthesis Replacing traditional diazonium salt routes with safer azidating agents and avoiding toxic solvents. scispace.com
Benign Solvents & Auxiliaries Employing water or other green solvents for synthesis and reactions to reduce environmental impact. rsc.orgbeilstein-journals.org
Design for Energy Efficiency Using microwave or ultrasonic irradiation to decrease reaction times and energy input compared to thermal methods.
Catalysis Developing and using highly active and recyclable catalysts for azide-alkyne cycloadditions and other transformations.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for handling potentially hazardous compounds like organic azides. The small reactor volumes, superior heat and mass transfer, and precise control over reaction parameters enhance safety and often lead to higher yields and purity. beilstein-journals.orgrsc.org

Advantages and Applications:

Enhanced Safety: The primary advantage of using flow chemistry for azide synthesis is the improved safety profile. beilstein-journals.org By generating and consuming the azide in a continuous stream, the accumulation of large quantities of this potentially explosive intermediate is avoided. This is particularly relevant for industrial-scale production.

Precise Process Control: Flow reactors allow for precise control over temperature, pressure, and residence time, which can be fine-tuned to minimize the formation of byproducts. beilstein-journals.org For photochemical reactions, the short path length of light in flow reactors ensures efficient and uniform irradiation of the sample. beilstein-journals.org

Scalability and Automation: Scaling up a reaction in a flow system is achieved by simply running the reactor for a longer duration, which is more straightforward than transitioning a batch process to a larger vessel. beilstein-journals.org These systems are also amenable to automation, allowing for high-throughput screening of reaction conditions and library synthesis.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need to isolate and purify intermediates. acs.org A flow system could be designed where 1,4-dichlorobenzene (B42874) is first converted to an appropriate precursor, which is then azidated and subsequently used in a cycloaddition reaction, all within one integrated setup.

| Photoreactor Compatibility | Ensures uniform irradiation for photochemical reactions, improving efficiency and selectivity. | beilstein-journals.org |

Novel Catalyst Development for Azide-Based Transformations

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the most prominent reaction of organic azides, valued for its high efficiency and regioselectivity. researchgate.netunits.it However, the development of novel catalysts aims to overcome the limitations of copper, such as its potential cytotoxicity in biological applications and the need for additives like reducing agents.

Ruthenium Catalysis: A significant area of development is the use of ruthenium catalysts for azide-alkyne cycloadditions (RuAAC). Unlike CuAAC, which exclusively yields 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysts can produce 1,5-disubstituted or a mixture of 1,4- and 1,5-isomers, depending on the catalyst and conditions.

Mechanism and Selectivity: The catalytic cycle of RuAAC is distinct from CuAAC and allows access to different regioisomers. This alternative regioselectivity provides a powerful tool for synthetic chemists to create a wider range of triazole-based structures.

Aqueous Media Compatibility: Certain ruthenium-azido complexes have shown excellent catalytic activity for cycloaddition reactions in both organic solvents and water, aligning with the goals of green chemistry. researchgate.net

Other Catalytic Systems: Research also extends to other transition metals and organocatalysts for azide transformations, seeking to expand the reaction scope and functional group tolerance. The development of catalysts for reactions other than cycloadditions, such as C-H amination or aziridination, using this compound as a nitrene precursor, is also an active field.

Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

Catalyst System Regioisomer Key Advantages Key Disadvantages
Copper(I) (CuAAC) 1,4-disubstituted High yield, excellent reliability, mild conditions. units.it Potential cytotoxicity, requires terminal alkynes.
Ruthenium (RuAAC) 1,5-disubstituted Access to alternative regioisomers, can use internal alkynes. May require higher temperatures, can be less selective. researchgate.net

| Strain-Promoted (SPAAC) | Mixture | Bioorthogonal, does not require a metal catalyst. | Requires synthesis of strained cyclooctynes, slower kinetics. uga.edu |

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point63–64°C (decomposes)DSC
Azide IR Stretch2120 cm⁻¹FT-IR (KBr pellet)
Aqueous Solubility (25°C)8.5 × 10⁻⁵ mol/dm³OECD 105

Q. Table 2. Biodegradation Parameters

ConditionHalf-Life (Days)Degradation PathwayReference
Aerobic (Soil)14Reductive dechlorination
UV Photolysis2.5C–N₃ bond cleavage

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